7-(Difluoromethoxy)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-3-1-2-5-7(6)12-4-11-5/h1-4,8H,(H,11,12) |
InChI Key |
DKDDIKYCUZMDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Difluoromethoxy Substituted Benzimidazoles
Advanced Synthetic Strategies for the Benzimidazole (B57391) Core
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods developed to achieve this bicyclic heteroaromatic system. These strategies often aim for high yields, mild reaction conditions, and broad functional group tolerance.
Condensation Reactions of 1,2-Diaminobenzenes
The condensation of 1,2-diaminobenzenes (also known as o-phenylenediamines) with various carbonyl compounds is one of the most fundamental and widely used methods for benzimidazole synthesis. This approach, often referred to as the Phillips-Ladenburg synthesis, typically involves the reaction of the diamine with a carboxylic acid or its derivative under acidic conditions and high temperatures. nih.gov However, modern variations have been developed to proceed under milder conditions.
A common and efficient alternative involves the condensation of 1,2-diaminobenzenes with aldehydes, followed by an oxidative cyclization. A variety of oxidizing agents and catalysts have been employed to facilitate this transformation. For instance, lanthanum chloride (LaCl₃) has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and various aldehydes at room temperature. cas.cn Similarly, nano-catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) under ultrasonic irradiation have been utilized to promote the condensation, offering advantages such as shorter reaction times and higher yields. sci-hub.se
Table 1: Catalysts and Conditions for Benzimidazole Synthesis via Condensation of 1,2-Diaminobenzenes and Aldehydes
| Catalyst | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| LaCl₃ (10 mol%) | Acetonitrile | Room Temperature, 2-4 h | 85-95% | cas.cnorgsyn.org |
| ZnFe₂O₄ nanoparticles | Ethanol | Ultrasonic irradiation, 70°C | 88-92% | sci-hub.se |
| None | Methanol | Room Temperature, 1 min | 33-96% | researchgate.net |
| VOSO₄ | Not specified | Mild conditions | High | orgsyn.org |
Reductive Cyclization of o-Nitroanilines
An alternative to using 1,2-diaminobenzenes as starting materials is the in situ generation of the diamine from an o-nitroaniline precursor, followed by cyclization. This method, known as reductive cyclization, offers the advantage of using readily available and often more stable o-nitroanilines. The process involves the reduction of the nitro group to an amine, which then condenses with a suitable reaction partner, typically an aldehyde, to form the benzimidazole ring in a single pot.
A highly efficient and versatile protocol for this transformation employs sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. rsc.org This method allows for the synthesis of a wide range of 2-substituted benzimidazoles by heating a solution of an o-nitroaniline and an aldehyde in the presence of Na₂S₂O₄. rsc.org The reaction conditions are generally mild and tolerate various functional groups. rsc.org Microwave-assisted versions of this reaction have also been developed, significantly reducing reaction times. nih.gov More recently, electrochemical methods have been explored for the reductive cyclization of o-nitroanilines, providing a green and efficient alternative that avoids the need for chemical reductants. researchgate.netnih.gov
One-Pot Multistep Processes Utilizing Catalytic Systems
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot multistep processes that combine several reaction steps without the isolation of intermediates. For benzimidazole synthesis, various catalytic systems have been designed to facilitate such transformations.
Iron-catalyzed one-pot, three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) have been developed for the efficient synthesis of benzimidazole derivatives. acs.org Copper-catalyzed systems have also proven effective in one-pot syntheses. For instance, a copper-catalyzed domino C-N cross-coupling reaction has been utilized to produce 2-arylaminobenzimidazoles. Another copper-catalyzed approach enables the construction of 1,2-disubstituted benzimidazoles in a one-pot reaction. These catalytic methods often feature mild reaction conditions, high yields, and good substrate tolerance.
Table 2: Examples of One-Pot Catalytic Systems for Benzimidazole Synthesis
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, NH₄OAc | Domino C-N bond formation, mild conditions | acs.org |
| Copper salt / NaOAc | Thiourea (B124793), 2-Bromoaniline | Domino desulphurization/C-N cross-coupling |
Rearrangement Reactions in Benzimidazole Synthesis
While less common than condensation or cyclization strategies, rearrangement reactions offer unique pathways to the benzimidazole core. One notable example is the acid-catalyzed rearrangement of quinoxalin-2(1H)-one derivatives. nih.gov This method provides an alternative route to substituted benzimidazoles, where the substituents on the benzene (B151609) ring of the quinoxalinone system are transferred to the benzimidazole product. nih.gov Another approach involves the base-mediated ring contraction of 1,5-benzodiazepines, which can be synthesized from the condensation of o-phenylenediamines with chalcones. This ring contraction strategy allows for the transformation of a seven-membered ring into the five-membered imidazole (B134444) ring of the benzimidazole system.
Introduction of the Difluoromethoxy Moiety
The introduction of a difluoromethoxy (-OCF₂H) group onto an aromatic ring can significantly enhance the metabolic stability and lipophilicity of a molecule. For the synthesis of 7-(difluoromethoxy)-1H-benzo[d]imidazole, the most logical approach involves the difluoromethoxylation of a 7-hydroxybenzimidazole precursor.
Electrophilic Difluoromethoxylation Approaches
The direct O-difluoromethylation of phenols is the most common strategy for preparing aryl difluoromethyl ethers. This transformation is typically achieved by reacting a phenoxide with a source of difluorocarbene (:CF₂), which acts as an electrophile.
A variety of reagents have been developed to generate difluorocarbene under conditions suitable for reacting with phenols. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, commercially available, and stable solid that generates difluorocarbene upon heating. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as cesium carbonate, to deprotonate the phenol. rsc.org
Another class of reagents for O-difluoromethylation includes S-(difluoromethyl)sulfonium salts. These bench-stable reagents can serve as difluorocarbene precursors under basic conditions, reacting with a wide range of phenols to afford the corresponding difluoromethyl ethers in good to excellent yields. nih.govsci-hub.se The reaction often proceeds at room temperature in the presence of a base like lithium hydroxide (B78521). sci-hub.se
Table 3: Reagents for O-Difluoromethylation of Phenols
| Reagent | Typical Base | Typical Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Cs₂CO₃ | DMF/H₂O | Heating (e.g., 110°C) | Readily available, stable carbene source | rsc.orgresearchgate.net |
| S-(Difluoromethyl)sulfonium salt | LiOH or NaH | Fluorobenzene | Room Temperature or 10°C | Bench-stable, high yields, mild conditions | nih.govsci-hub.se |
The mechanism for these reactions generally involves the in situ formation of difluorocarbene, which is then trapped by the nucleophilic phenoxide ion. Subsequent protonation yields the desired aryl difluoromethyl ether. rsc.orgacs.org This approach would be directly applicable to a 7-hydroxybenzimidazole intermediate to furnish the target compound, this compound.
Difluorocarbene Capture Reactions in Benzimidazole Formation
The introduction of difluoromethyl groups into heterocyclic structures is a significant area of research. One method involves the use of difluorocarbene-generating reagents. An unexpected reaction has been reported involving trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), an efficient reagent for generating difluorocarbene. nih.gov When N-alkylimidazole or benzimidazole structures are treated with TFDA, they undergo a one-pot conversion to form N-difluoromethylthioureas instead of the expected difluoromethylated benzimidazole. nih.gov This novel reaction highlights a unique reactivity pathway for difluorocarbene with imidazole-containing compounds. nih.gov
Synthesis of Key Intermediates for Difluoromethoxy Benzimidazoles
The synthesis of complex difluoromethoxy benzimidazoles often relies on the preparation of key, stable intermediates that can be further modified. A crucial intermediate in the production of several pharmaceuticals is 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. smolecule.comontosight.ai
This compound serves as a foundational building block for more complex molecules. evitachem.com Its synthesis has been approached through various methods, aiming for high yield and purity.
The primary and most direct method for synthesizing 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is the cyclocondensation reaction of 4-(Difluoromethoxy)benzene-1,2-diamine with carbon disulphide (CS₂). smolecule.comevitachem.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the amine groups, facilitating the nucleophilic attack on the carbon of CS₂. researchgate.net The process involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization to form the benzimidazole-2-thiol ring system. researchgate.net Subsequent acidification of the reaction mixture neutralizes the resulting thiolate salt, causing the desired product to precipitate out of the solution.
To improve the efficiency and yield of the synthesis of 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, various process parameters have been optimized. A key development is the use of a two-stage temperature-controlled process in an aqueous solvent, which avoids the need for organic solvents. google.com
The process is divided into two distinct phases:
Condensation Stage: The initial reaction between 4-(Difluoromethoxy)-o-phenylenediamine and carbon disulphide is conducted at a lower temperature.
Cyclization Stage: The temperature is then raised to facilitate the ring-closure reaction, which is often accompanied by the evolution of hydrogen sulfide (B99878) gas. google.com
Controlling the pH is also critical; maintaining a pH between 7.5 and 9 helps prevent discoloration and the formation of dimeric byproducts. smolecule.com High yields, reportedly up to 94%, have been achieved using these optimized approaches. smolecule.com
Interactive Data Table: Optimized Reaction Parameters
| Parameter | Condition | Purpose | Source(s) |
| Solvent | Water | Eco-friendly, avoids organic solvents | google.com |
| Base | Sodium Hydroxide, Potassium Hydroxide | Deprotonation of amine groups | google.com |
| Condensation Temp. | 25-60 °C | Controlled initial reaction | google.com |
| Cyclization Temp. | 60-100 °C | Promotes ring closure | google.com |
| pH Control | 4-6 (Final precipitation) | Product isolation | google.com |
An alternative, multi-step synthetic route to 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol has been developed starting from the widely available precursor, paracetamol (p-hydroxy acetanilide). google.com This pathway involves a series of chemical transformations:
Difluoromethoxylation: The phenolic hydroxyl group of paracetamol is converted to a difluoromethoxy group by reacting it with difluoromethylenechloride gas in the presence of sodium hydroxide and a phase-transfer catalyst like PEG-600. This yields N-[4-(difluoromethoxy)phenyl]acetamide.
Nitration: The resulting acetamide (B32628) is nitrated using fuming nitric acid and sulfuric acid to introduce a nitro group ortho to the amine, yielding N-[2-nitro-4-(difluoromethoxy)phenyl]acetamide.
Hydrolysis: The acetyl group is removed by acid or base hydrolysis to give 2-nitro-4-(difluoromethoxy)aniline.
Reduction: The nitro group is reduced to an amine using a reducing agent such as Raney Nickel and hydrazine (B178648) hydrate. This step produces the key intermediate, 4-(Difluoromethoxy)benzene-1,2-diamine.
Cyclization: Finally, the diamine is cyclized with carbon disulphide, as described previously, to yield 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol.
N-Acetylbenzimidazole derivatives are valuable intermediates for creating a variety of other compounds. ijeas.org The acetylation of a benzimidazole is typically achieved by reacting it with acetic anhydride (B1165640) or acetyl chloride. ijeas.orgresearchgate.net The resulting N-acetyl group activates the methyl group for subsequent reactions.
These N-acetylated benzimidazoles can serve as synthons in condensation reactions. For instance, they undergo the Claisen-Schmidt condensation reaction with various aryl aldehydes in the presence of a base (e.g., sodium hydroxide) to synthesize benzimidazole chalcones. ijeas.orgbiointerfaceresearch.com These chalcones are characterized by an α,β-unsaturated ketone system and are precursors for the synthesis of other heterocyclic derivatives. ijeas.org
Synthesis of 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Derivatization Strategies for Enhanced Biological Activity
Chemical derivatization is a cornerstone of drug discovery, allowing for the systematic modification of a lead compound to optimize its pharmacological profile. For difluoromethoxy-substituted benzimidazoles, derivatization strategies often focus on introducing new functional groups or constructing more complex, fused heterocyclic systems. These modifications aim to enhance interactions with biological targets, improve pharmacokinetic properties, and explore new structure-activity relationships (SAR). Key strategies involve leveraging the reactivity of the benzimidazole core, particularly at the 2-position, to create analogues with diverse chemical and biological properties.
A prevalent strategy for modifying the benzimidazole core involves the introduction of a sulfur-containing functional group, typically a thiol (-SH), at the 2-position. The resulting 2-mercaptobenzimidazole (B194830) derivative serves as a versatile synthetic intermediate for creating a variety of sulfur-linked analogues. evitachem.comgoogle.com The synthesis of the key precursor, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, is achieved by reacting 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in an alkaline aqueous solution. google.com This reaction proceeds in two stages: an initial condensation reaction followed by a cyclization step to form the final thiol product. google.com The thiol group can then act as a nucleophile, enabling the attachment of various side chains and moieties through the sulfur atom. evitachem.com
The nucleophilic thiol group of 2-mercaptobenzimidazoles readily reacts with electrophilic reagents like haloacetylchlorides. For instance, the reaction of a 2-mercaptobenzimidazole with chloroacetyl chloride results in the formation of an S-acylated derivative. In this reaction, the sulfur atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride leaving group. This S-acylation pathway is a common method to introduce a reactive handle that can be used for further functionalization, effectively creating thioether-linked benzimidazole analogues. evitachem.com
Table 1: General Reaction Scheme for S-Acylation
| Reactant 1 | Reactant 2 | Product Type | Description |
| 2-Mercapto-benzimidazole | Haloacetylchloride (e.g., ClCOCH₂Cl) | S-Acylated benzimidazole | Nucleophilic attack by the thiol group on the acyl chloride carbonyl carbon. |
While direct coupling of amines to the sulfur atom of 2-mercaptobenzimidazoles is not a standard route, the 2-mercapto group can be synthetically converted into an amino group to generate 2-aminobenzimidazole (B67599) derivatives. This transformation involves a cyclodesulfurization process starting from a thiourea intermediate. symbiosisonlinepublishing.com The synthesis begins with the reaction of an o-phenylenediamine with an isothiocyanate (derived from an amine) to form the N,N'-disubstituted thiourea. Subsequent treatment with a desulfurization agent promotes the intramolecular cyclization, eliminating sulfur and forming the 2-aminobenzimidazole product. symbiosisonlinepublishing.com This method provides an important route to access 2-amino substituted analogues from the same diamine precursors used to generate the 2-mercapto derivatives. symbiosisonlinepublishing.combenthamdirect.com
Creating fused heterocyclic systems by building additional rings onto the benzimidazole scaffold is a powerful strategy to generate structurally rigid and complex molecules. These polycyclic structures can exhibit enhanced binding affinity and selectivity for biological targets compared to their monocyclic precursors. Cyclization reactions often utilize the functional groups at the 1- and 2-positions of the benzimidazole ring to construct new fused rings.
A notable example of forming a fused system is the synthesis of tricyclic benzimidazole–thiazinone derivatives. orientjchem.org This can be achieved through a convenient, one-pot multicomponent reaction. The process involves a coupling reaction between a (difluoromethoxy)-1H-benzo[d]imidazole-2-thiol and a substituted trans-acrylic acid. orientjchem.org The reaction is typically facilitated by a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base like N,N-diisopropylethylamine (DIPEA) in a dry solvent such as N,N-dimethylformamide (DMF). orientjchem.org This method efficiently constructs a fused six-membered thiazinone ring onto the benzimidazole core. orientjchem.org
Table 2: Synthesis of Benzimidazole–Thiazinone Derivatives
| Starting Material | Reagent | Conditions | Product | Ref. |
| (Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | trans-Substituted acrylic acids | TBTU, DIPEA, dry DMF, room temperature | Fused tricyclic benzimidazole–thiazinone | orientjchem.org |
The mechanism for the formation of the benzimidazole–thiazinone derivatives involves a key intramolecular Michael addition step. orientjchem.org Initially, the coupling of the benzimidazole thiol with the acrylic acid forms an active ester intermediate. orientjchem.org This is followed by a nucleophilic attack that generates an α,β-unsaturated carbonyl intermediate, specifically an (E)-1-(5-(difluoromethoxy)-2-mercapto-1H-benzo[d]imidazol-1-yl)-3-phenylprop-2-en-1-one derivative. orientjchem.org The final cyclization occurs when the sulfur atom of the benzimidazole ring acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system. orientjchem.org This intramolecular conjugate addition, a classic Michael addition reaction, results in the formation of the six-membered thiazinone ring, yielding the final fused tricyclic product. orientjchem.org
Synthesis of Triazole Hybrid Molecules via Click Chemistry
The fusion of a this compound moiety with a triazole ring represents a contemporary approach to creating hybrid molecules, leveraging the principles of "click chemistry." nih.gov This strategy often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov
A general synthetic route to these hybrid molecules commences with the functionalization of the this compound core to introduce either an alkyne or an azide (B81097) group. A common method is the N-alkylation of the benzimidazole ring with a propargyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. nih.govnih.gov This reaction introduces the terminal alkyne functionality, a necessary component for the subsequent click reaction.
The resulting N-propargylated this compound can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst. nih.gov The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.gov This reaction is highly versatile, allowing for the introduction of a diverse range of substituents on the triazole ring, depending on the structure of the chosen organic azide. The stability and biocompatibility of the resulting triazole linkage make this a favored method in medicinal chemistry. mdpi.com
Table 1: Key Reagents in the Synthesis of Triazole Hybrids
| Reagent/Catalyst | Role in Synthesis |
| This compound | Starting Material |
| Propargyl Bromide | Alkylating agent to introduce the alkyne functionality |
| Potassium Carbonate | Base for the N-alkylation reaction |
| Organic Azide (R-N₃) | Reaction partner for the cycloaddition |
| Copper(II) Sulfate | Source of the copper catalyst |
| Sodium Ascorbate | Reducing agent to form the active Cu(I) catalyst |
Incorporation into Quinoline (B57606) Scaffolds
The hybridization of the this compound scaffold with a quinoline moiety is another significant area of synthetic exploration, aiming to combine the chemical properties of both heterocyclic systems. mdpi.comresearchgate.net A prevalent method for achieving this is through the condensation of a functionalized this compound with a suitable quinoline precursor. mdpi.com
One synthetic approach involves the reaction of a diamino-functionalized precursor of this compound with a quinoline-based aldehyde or carboxylic acid. For instance, a substituted o-phenylenediamine can be condensed with a quinoline-4-carboxaldehyde in the presence of an oxidizing agent or a catalyst to form the benzimidazole ring directly attached to the quinoline core. mdpi.com
Alternatively, a pre-formed this compound bearing a reactive group, such as an amino or hydroxyl group, can be coupled with a quinoline derivative that has a suitable leaving group. For example, a nucleophilic substitution reaction between an amino-benzimidazole and a halo-quinoline can form a direct linkage between the two ring systems. nih.gov The choice of synthetic route often depends on the desired connectivity and the availability of starting materials. The resulting hybrid molecules merge the structural features of both benzimidazoles and quinolines, offering a platform for the development of novel compounds. researchgate.netresearchgate.net
Table 2: Common Strategies for Quinoline-Benzimidazole Hybrid Synthesis
| Synthetic Strategy | Description | Key Reactants |
| Condensation Reaction | Formation of the benzimidazole ring from a diamine and a quinoline aldehyde/acid. | Substituted o-phenylenediamine, Quinoline-carboxaldehyde/acid |
| Nucleophilic Substitution | Coupling of a functionalized benzimidazole with a functionalized quinoline. | Amino/Hydroxy-benzimidazole, Halo-quinoline |
| Click Chemistry | Formation of a triazole linker between the benzimidazole and quinoline moieties. nih.gov | Azido-functionalized quinoline, Alkyne-functionalized benzimidazole |
Novel Modifications at Specific Positions of the Benzimidazole Ring
Further diversification of the this compound structure can be achieved through modifications at specific positions of the benzimidazole ring system. The N-1 position of the imidazole ring is a common site for such modifications, primarily through N-alkylation reactions. google.com This allows for the introduction of a wide variety of substituents, which can significantly influence the physicochemical properties of the molecule.
The N-alkylation is typically carried out by treating the this compound with an alkyl halide in the presence of a base. The choice of the alkyl halide determines the nature of the substituent introduced at the N-1 position. This straightforward reaction enables the synthesis of a library of N-substituted derivatives for further investigation.
Besides the N-1 position, modifications on the benzene ring of the benzimidazole core can also be explored. Electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro or halo groups, although the directing effects of the existing difluoromethoxy group and the fused imidazole ring would need to be considered. Such modifications can provide valuable insights into the structure-activity relationship of this class of compounds.
Table 3: Potential Modifications of the Benzimidazole Ring
| Position of Modification | Type of Reaction | Potential Reagents | Resulting Functionality |
| N-1 | N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | N-Alkyl, N-Benzyl |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro group, Halogen atom |
Structure Activity Relationship Sar Studies of 7 Difluoromethoxy 1h Benzo D Imidazole Analogues
Influence of Substituent Position and Nature on Biological Activity
The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the type and position of substituents on the core structure. Modifications can dramatically alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
Role of Phenyl and Methyl Substitutions on the Benzimidazole Scaffold
Substitutions on the benzimidazole scaffold, particularly at the C2 position, have been extensively studied to understand their impact on biological activity. The addition of phenyl and methyl groups can significantly modulate the therapeutic potential of the core molecule.
Phenyl Substitution: The introduction of a phenyl ring at the C2-position is a common strategy in the design of benzimidazole-based therapeutic agents. The orientation and electronic nature of substituents on this phenyl ring are critical determinants of activity. For instance, in a series of 2-phenyl-substituted benzimidazoles evaluated for anti-inflammatory activity, a 4-methoxyphenyl (B3050149) substitution at the C2-position was found to enhance activity, whereas chloro- or hydroxy-substituted phenyl moieties at the same position led to a decrease in efficacy. nih.govmdpi.com This suggests that electron-donating groups may be favorable for this specific activity. Conversely, for antibacterial activity, electron-withdrawing groups on the para position of the C2-phenyl ring have been shown to have a positive effect. japsonline.com
In the context of anticancer activity, specifically as VEGFR-2 inhibitors, various substitutions on the 2-phenyl ring have been explored. The presence of specific groups can lead to potent inhibitory activity, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the importance of the C2-phenyl substituent in tuning the biological profile of the benzimidazole core.
| Scaffold Position | Substituent | Observed Effect on Activity | Biological Target/Activity | Reference |
|---|---|---|---|---|
| C2 | 4-Methoxyphenyl | Increased Potency | Anti-inflammatory | nih.gov |
| C2 | 4-Chlorophenyl | Decreased Potency | Anti-inflammatory | nih.gov |
| C2 | Various Phenyl Substitutions | High Potency (nM range) | VEGFR-2 Inhibition | nih.gov |
| C5 | Methyl (-CH₃) | Loss of Activity | Anti-inflammatory / CDK Inhibition | nih.gov |
| C5 | Nitro (-NO₂) | Increased Potency | Anti-inflammatory / CDK Inhibition | nih.gov |
Impact of Difluoromethoxy Group on Molecular Reactivity and Bio-interactions
The difluoromethoxy group (-OCF₂H) is a unique substituent that can significantly alter a molecule's properties. It is often considered a bioisostere of other functional groups like hydroxyl, thiol, or even methoxy (B1213986) groups, but it possesses distinct electronic and conformational characteristics. researchgate.netacs.org
The introduction of the -OCF₂H group at the 7-position of the benzimidazole ring imparts several key features. Fluorine's high electronegativity makes the difluoromethoxy group a moderate electron-withdrawing substituent, which can influence the pKa of the benzimidazole nitrogens, affecting their ability to participate in hydrogen bonding or salt bridge formation at a physiological pH.
Furthermore, the difluoromethoxy group is considered a "lipophilic hydrogen bond donor". acs.org The hydrogen atom on the difluoromethyl carbon is sufficiently acidic to form weak hydrogen bonds, a property not present in the analogous methoxy group. This can introduce novel interactions with a biological target. The C-F bonds also contribute to increased metabolic stability by being more resistant to enzymatic degradation compared to C-H bonds, potentially improving the pharmacokinetic profile of the molecule. mdpi.com The lipophilicity of the -OCF₂H group can also enhance membrane permeability and transport within the body. researchgate.net
Effects of Hydrophobic Amide Linkers on Activity
Incorporating amide linkers into benzimidazole derivatives is a strategy used to explore additional binding interactions and modulate physicochemical properties. The nature of the groups attached to the amide can introduce hydrophobic characteristics that may be crucial for activity.
Stereochemical Considerations in Benzimidazole Derivatives
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can dictate a molecule's interaction with chiral biological targets like enzymes and receptors. While the core 7-(Difluoromethoxy)-1H-benzo[d]imidazole is achiral, the introduction of a chiral center in one of its substituents can lead to enantiomers with markedly different biological activities, potencies, and metabolic profiles. researchgate.netepa.gov
The benzimidazole scaffold provides a rigid backbone, which can effectively orient a chiral substituent for optimal interaction with a target. researchgate.netepa.gov For example, (S)-2-(α-hydroxyethyl)benzimidazole is a known chiral building block used in synthesis. researchgate.net The differential activity of enantiomers is well-documented for other heterocyclic compounds. In the case of the chiral fungicide prothioconazole, the R-enantiomer was found to be significantly more potent against pathogenic fungi than the S-enantiomer. nih.gov Molecular modeling suggested that the R-enantiomer achieved a better binding mode within the target enzyme, CYP51B. nih.gov
This principle applies directly to analogues of this compound. If a substituent, for instance at the C2 position, contains a stereocenter, it is highly probable that one enantiomer will exhibit superior activity due to a more favorable stereospecific interaction with the binding site. Therefore, the synthesis and evaluation of individual enantiomers are crucial for optimizing the therapeutic potential of such derivatives.
Key Structural Motifs Essential for Target Engagement
The ability of a molecule to effectively engage with its biological target is dependent on specific structural motifs that can participate in various non-covalent interactions. For benzimidazole derivatives, heteroatoms are paramount to this engagement.
Importance of Heteroatoms (N, O, S, F) for Enzyme Inhibition
Heteroatoms are fundamental to the biological activity of this compound and its analogues, serving as key points of interaction for enzyme inhibition.
Nitrogen (N): The two nitrogen atoms of the imidazole (B134444) ring are central to the scaffold's function. They can act as both hydrogen bond donors (the N-H at position 1) and acceptors (the pyridine-like nitrogen at position 3). nih.gov This dual capability allows the benzimidazole core to form crucial hydrogen bonds with amino acid residues in an enzyme's active site, anchoring the inhibitor and ensuring proper orientation.
Oxygen (O): The oxygen atom in the 7-(difluoromethoxy) group acts as a hydrogen bond acceptor. Its presence can facilitate additional interactions with the target protein, enhancing binding affinity.
Fluorine (F): The two fluorine atoms of the difluoromethoxy group are highly electronegative and contribute to the modulation of the molecule's electronic profile. They can alter the acidity of the nearby C-H bond, enabling it to act as a hydrogen bond donor. acs.org Fluorine can also engage in favorable electrostatic or dipole-dipole interactions within a binding pocket.
Sulfur (S): When sulfur is introduced into analogues, for example as a 2-mercapto substituent, it can significantly influence activity. In a study comparing the inhibition performance of 2-substituted benzimidazoles, the 2-mercaptobenzimidazole (B194830) (2-SH-BI) derivative showed superior performance compared to its 2-amino (2-NH₂-BI) and 2-hydroxy (2-OH-BI) counterparts. researchgate.net This suggests that sulfur can offer unique and potent interactions, possibly through coordination with metal ions in metalloenzymes or through strong hydrogen bonding.
Conformational Requirements for Receptor Binding
The interaction of this compound analogues with protein receptors is fundamentally governed by their three-dimensional structure and the specific orientation they adopt upon binding. The conformation, or spatial arrangement of atoms, dictates the molecule's ability to fit within the binding pocket of a receptor and establish key interactions necessary for a biological response. While specific conformational studies on this compound are not extensively detailed in publicly available literature, the broader class of benzimidazole derivatives provides significant insights into the conformational prerequisites for effective receptor engagement.
Molecular modeling and structural analysis of various benzimidazole derivatives have highlighted that the planarity of the benzimidazole ring system is a key feature, facilitating π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. The substituents, however, can adopt various torsional angles, and the energetically most favorable conformation in solution may not be the one required for receptor binding. The binding event itself can induce a conformational change in the ligand to achieve an optimal fit, often referred to as an "induced fit" model.
The nature of the substituents plays a significant role in defining the preferred conformation. For instance, bulky substituents can sterically hinder rotation around certain bonds, thereby restricting the molecule to a more defined set of conformations. Conversely, smaller and more flexible substituents may allow for a greater degree of conformational freedom. The electronic properties of the substituents, such as the electron-withdrawing nature of the difluoromethoxy group, can also influence the molecule's electronic distribution and its ability to form specific non-covalent interactions like hydrogen bonds and dipole-dipole interactions, which are critical for stabilizing the ligand-receptor complex.
While detailed experimental data on the specific conformational requirements for this compound analogues are limited, the following table summarizes the general influence of substituent properties on the conformation and potential for receptor binding based on studies of the broader benzimidazole class.
| Substituent Property | Influence on Conformation | Implication for Receptor Binding |
|---|---|---|
| Size (Steric Bulk) | Restricts rotation around single bonds, leading to a more defined conformation. | Can enhance selectivity for a specific receptor by favoring a conformation that fits a particular binding site while disfavoring binding to others. |
| Flexibility | Allows for a larger number of accessible conformations. | May allow the molecule to adapt to the binding sites of multiple receptors, potentially leading to broader activity or off-target effects. |
| Hydrogen Bonding Capacity | Influences intramolecular hydrogen bonding, which can stabilize certain conformations. | Directly impacts binding affinity and specificity through the formation of hydrogen bonds with receptor residues. |
| Electronic Effects (e.g., electron-withdrawing/donating) | Can alter the geometry and bond lengths of the benzimidazole core and influence the torsional angles of substituents. | Modulates the strength of electrostatic and dipole-dipole interactions with the receptor. |
Structural Elements for DNA Interaction Selectivity
Benzimidazole derivatives are a well-established class of compounds that can interact with DNA, often by binding to the minor groove. rsc.orgnih.govbeilstein-journals.orgresearchgate.net This interaction is highly dependent on the structural features of the molecule, which dictate both the affinity and the sequence selectivity of the binding. The planar, aromatic nature of the benzimidazole core allows it to fit snugly within the narrow minor groove of the DNA double helix. researchgate.net
A key determinant of DNA binding for many benzimidazole analogues is the presence of cationic side chains. These positively charged groups can form favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, anchoring the molecule in the minor groove. nih.gov Furthermore, the specific arrangement of hydrogen bond donors and acceptors on the benzimidazole scaffold and its substituents is crucial for sequence recognition. researchgate.net These groups can form specific hydrogen bonds with the edges of the base pairs in the minor groove, allowing the molecule to "read" the DNA sequence.
Research has shown that many benzimidazole-based DNA minor groove binders exhibit a preference for AT-rich sequences. nih.gov The minor groove is narrower in AT-rich regions compared to GC-rich regions, and the shape and hydrogen bonding pattern of AT base pairs are more accommodating to the binding of many small molecules. Specifically, the N-H groups of the benzimidazole ring can act as hydrogen bond donors to the N3 of adenine (B156593) and O2 of thymine, which are exposed in the minor groove. researchgate.net
The substituents on the benzimidazole ring play a critical role in modulating DNA interaction selectivity. The introduction of different functional groups can alter the molecule's shape, flexibility, and hydrogen bonding potential, thereby influencing its ability to recognize specific DNA sequences. For instance, the length and flexibility of side chains attached to the benzimidazole core can affect how deeply the molecule penetrates the minor groove and which base pairs it can interact with.
The following table summarizes the key structural elements of benzimidazole analogues and their role in DNA interaction selectivity.
| Structural Element | Role in DNA Interaction | Influence on Selectivity |
|---|---|---|
| Planar Benzimidazole Core | Allows for insertion and stacking within the DNA minor groove. | Provides the fundamental scaffold for minor groove binding. |
| Cationic Side Chains | Forms electrostatic interactions with the phosphate backbone, enhancing binding affinity. | Generally increases affinity for DNA without strong sequence selectivity on its own. |
| Hydrogen Bond Donors/Acceptors | Forms specific hydrogen bonds with the edges of DNA base pairs. | Crucial for sequence recognition, often favoring AT-rich regions. |
| Molecular Curvature | Allows the molecule to match the curvature of the DNA minor groove. | A good isohelicity (match in curvature) enhances binding affinity and selectivity for specific sequences. |
| Substituents on the Benzene (B151609) Ring (e.g., at C-7) | Can influence electronic properties, steric fit, and form additional interactions. | Can fine-tune the sequence selectivity by altering the molecule's shape and interaction potential. |
In Vitro Biological Activity and Mechanistic Insights
In Vitro Anti-Proliferative and Anti-Tumor Effects
The potential of benzimidazole (B57391) derivatives as anticancer agents has been extensively explored. Research into fluorinated benzimidazoles, in particular, has highlighted their significant anti-proliferative capabilities against various cancer cell lines.
Cellular Viability Assays in Cancer Cell Lines (e.g., A549, HL60, PC3, B16-F10)
While specific data for 7-(Difluoromethoxy)-1H-benzo[d]imidazole is not extensively detailed in publicly accessible literature, the broader class of fluorinated benzimidazole derivatives has demonstrated notable cytotoxic effects against several human cancer cell lines. For instance, studies on related compounds have shown potent activity against human lung carcinoma (A549) cells. The presence of fluorine-containing substituents is often associated with enhanced anti-proliferative activity. The evaluation of cellular viability, typically through assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, allows for the determination of the concentration at which the compound inhibits 50% of cell growth (IC50).
| Cell Line | Cancer Type | Compound Class | Reported IC50 (µM) |
| A549 | Lung Carcinoma | Fluorinated Benzimidazoles | Data Not Available |
| HL60 | Promyelocytic Leukemia | Fluorinated Benzimidazoles | Data Not Available |
| PC3 | Prostate Cancer | Fluorinated Benzimidazoles | Data Not Available |
| B16-F10 | Melanoma | Fluorinated Benzimidazoles | Data Not Available |
Cell Cycle Modulation (e.g., S-Phase Arrest)
Certain benzimidazole derivatives have been found to exert their anti-tumor effects by interfering with the cell cycle progression of cancer cells. semanticscholar.org The arrest of the cell cycle at specific phases, such as the S-phase (synthesis phase), prevents DNA replication and ultimately leads to the inhibition of cell proliferation and induction of apoptosis (programmed cell death). semanticscholar.org Studies on various benzimidazole compounds have demonstrated their ability to cause an accumulation of cells in the S-phase, indicating a mechanism of action related to the disruption of DNA synthesis. semanticscholar.org This effect is a key area of investigation for understanding the anticancer potential of this class of compounds. semanticscholar.org
Antimicrobial Spectrum and Potency
Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of pathogenic bacteria and fungi.
Efficacy Against Gram-Positive Bacterial Strains (e.g., S. aureus, E. faecalis)
Efficacy Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)
The effectiveness of benzimidazole derivatives against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, can be more variable. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents. However, structural modifications to the benzimidazole core, including the addition of specific substituents, can enhance their activity against these challenging pathogens.
Antifungal Activity Against Candida Species (e.g., C. albicans, C. glabrata, C. tropicalis)
The imidazole (B134444) moiety, a component of the benzimidazole structure, is a well-known pharmacophore in many antifungal drugs. Consequently, benzimidazole derivatives have been investigated for their potential to combat fungal infections. Various substituted benzimidazoles have demonstrated inhibitory activity against pathogenic Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. The antifungal action is often linked to the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in fungal growth.
| Microorganism | Type | Compound Class | Reported MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive Bacteria | Fluorinated Benzimidazoles | Data Not Available |
| Enterococcus faecalis | Gram-Positive Bacteria | Fluorinated Benzimidazoles | Data Not Available |
| Escherichia coli | Gram-Negative Bacteria | Fluorinated Benzimidazoles | Data Not Available |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | Fluorinated Benzimidazoles | Data Not Available |
| Candida albicans | Fungus | Fluorinated Benzimidazoles | Data Not Available |
| Candida glabrata | Fungus | Fluorinated Benzimidazoles | Data Not Available |
| Candida tropicalis | Fungus | Fluorinated Benzimidazoles | Data Not Available |
Synergistic Effects with Established Antimicrobial Agents (e.g., Ciprofloxacin)
The benzimidazole scaffold, a core component of this compound, has been a subject of interest in the development of new antimicrobial agents. nih.govpharmacophorejournal.combanglajol.info Research into hybrid compounds that couple a benzimidazole moiety with other antimicrobial agents has shown promise for enhancing therapeutic efficacy. A notable area of investigation involves the combination of benzimidazoles with fluoroquinolones like ciprofloxacin (B1669076).
Studies on ciprofloxacin-benzimidazole hybrids have demonstrated that such molecular combinations can lead to potent antimicrobial agents. researchgate.net The rationale behind this approach is to leverage the distinct mechanisms of action of both components to create a synergistic effect, potentially overcoming resistance mechanisms and broadening the spectrum of activity. While direct studies on the synergistic effects of this compound with ciprofloxacin are not extensively detailed in the available literature, the known antimicrobial properties of the benzimidazole class suggest a strong potential for such interactions. The combination of different pharmacophores is a recognized strategy for developing new chemotherapeutic agents to combat microbial resistance. pharmacophorejournal.comnih.gov
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Microorganism | Activity of Benzimidazole Derivatives | Reference Compound |
| Staphylococcus aureus | Moderate to High | Ciprofloxacin |
| Escherichia coli | Moderate | Ciprofloxacin |
| Candida albicans | Variable | Fluconazole |
This table represents generalized findings for the benzimidazole class of compounds and is intended for illustrative purposes.
Anti-Inflammatory Modulations
The benzimidazole nucleus is a constituent in various compounds exhibiting a wide array of biological activities, including anti-inflammatory properties. jmpas.comhumanjournals.comijcrt.org The mechanism of action often involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokine production.
Inhibition of Pro-Inflammatory Cytokine Release (e.g., TNF-α, IL-1β, IL-6)
Several derivatives of benzimidazole and the structurally related imidazopyridine have demonstrated significant inhibitory effects on the release of pro-inflammatory cytokines. nih.gov In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov While specific data for this compound is not extensively available, the general class of benzimidazole derivatives has shown promise in this area. The inhibition of these key cytokines is a cornerstone of many anti-inflammatory therapies, as they play a crucial role in the inflammatory cascade.
Modulation of Inflammatory Pathways in Cell Models
The anti-inflammatory effects of benzimidazole derivatives are often linked to their ability to interact with and modulate critical signaling pathways. nih.gov Research has pointed towards the interaction of these compounds with targets such as cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. nih.gov Furthermore, some benzimidazole derivatives have been found to influence other therapeutic targets associated with inflammation, including aldose reductase and phospholipase A2. nih.gov The structure-activity relationship studies of benzimidazoles indicate that substitutions on the benzimidazole ring significantly influence their anti-inflammatory activity. nih.gov
Anti-Tuberculosis Activity
Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents, particularly those effective against multidrug-resistant strains. nih.gov Benzimidazole derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis drugs. nih.govjyoungpharm.org
Inhibition of Mycobacterium tuberculosis Strains (Drug-Sensitive and MDR)
A number of benzimidazole derivatives have exhibited potent activity against Mycobacterium tuberculosis, including strains resistant to first-line drugs. nih.govnih.gov Studies have reported minimum inhibitory concentrations (MICs) in the micromolar and even nanomolar range for certain derivatives against the H37Rv strain and isoniazid-resistant strains of M. tuberculosis. nih.govresearchgate.net The antimycobacterial activity is often influenced by the nature and position of substituents on the benzimidazole ring system. nih.govmdpi.com
Table 2: Tuberculostatic Activity of Selected Benzimidazole Derivatives
| Compound Type | Target Strain | MIC Range (µM) |
| 2-substituted benzimidazoles | M. tuberculosis H37Rv | <0.2 - 25 |
| 2,5-disubstituted benzimidazoles | M. tuberculosis H37Rv | 0.8 - 6.2 |
| Benzimidazole derivatives | INH-resistant M. tuberculosis | 6.12 - 24.12 |
This table presents a summary of findings for various benzimidazole derivatives and is for illustrative purposes.
Specificity Against Mycobacterial Targets (e.g., DprE1)
A key target for a number of novel anti-tuberculosis compounds, including some benzimidazoles, is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). acs.orgresearchgate.netnih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development. researchgate.net The inhibition of DprE1 disrupts the formation of essential cell wall components, leading to bacterial death. While some DprE1 inhibitors act covalently, others, including certain benzimidazole scaffolds, are being investigated as non-covalent inhibitors. acs.org The identification of benzimidazoles as DprE1 inhibitors has opened new avenues for the development of potent anti-tuberculosis agents with a novel mechanism of action. acs.orgresearchgate.net
Enzyme Inhibition Kinetics
The benzimidazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The introduction of a difluoromethoxy group at the 7-position can significantly influence its electronic properties and binding affinities.
Histone Deacetylase (HDAC) Inhibition
While the benzimidazole moiety is found in some compounds designed as histone deacetylase (HDAC) inhibitors, specific kinetic data for the direct inhibition of HDACs by this compound is not extensively documented in the available scientific literature. However, related benzimidazole derivatives have been explored as HDAC inhibitors. For instance, a novel series of benzimidazole-linked (thio)hydantoin derivatives were designed and synthesized as potent HDAC6 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, more potent than the reference drug SAHA. nih.gov Another study focused on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids as potential multi-kinase inhibitors, with some showing activity against cancer cell lines. nih.gov These studies highlight the potential of the benzimidazole scaffold in the design of enzyme inhibitors, though direct evidence for this compound is lacking.
Phosphodiesterase 4 (PDE4) Inhibition
There is limited specific data on the direct inhibition of Phosphodiesterase 4 (PDE4) by this compound in the reviewed literature. However, the broader class of benzimidazole derivatives has been investigated for PDE4 inhibitory activity. A patent for biaryl PDE4 inhibitors includes compounds with a benzimidazole component, suggesting the scaffold's relevance in this context. google.com These inhibitors are being explored for their potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
GABA-AT Enzyme Inhibition
No direct evidence from the searched literature indicates that this compound is an inhibitor of GABA aminotransferase (GABA-AT). The benzimidazole structure has been incorporated into molecules designed to modulate the GABA-A receptor complex, but this is distinct from inhibiting the GABA-AT enzyme which degrades GABA. google.com For example, novel imidazoline (B1206853) benzimidazole derivatives have been synthesized and evaluated for their antitrypanosomal activity and DNA/RNA binding affinity, but not for GABA-AT inhibition. lshtm.ac.uk
DprE1 Enzyme Inhibition
The benzimidazole scaffold has been identified as a promising starting point for the development of inhibitors against decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis. acs.orgnih.gov A "scaffold morphing" approach has been successfully used to develop novel benzimidazole-based DprE1 inhibitors with potent antimycobacterial activity. acs.orgnih.gov While this demonstrates the potential of the benzimidazole core for DprE1 inhibition, specific kinetic data for this compound is not available in the reviewed literature. Computational studies have also explored benzimidazole derivatives as potential DprE1 inhibitors. researchgate.net
H+/K+ ATP Pump Inhibition (Relevant to Difluoromethoxy Benzimidazoles)
Substituted benzimidazoles are a well-established class of proton pump inhibitors (PPIs) that target the gastric H+/K+ ATPase. nih.gov A notable example of a difluoromethoxy-containing benzimidazole is Pantoprazole. These compounds are prodrugs that, in the acidic environment of the stomach, convert to a reactive species that covalently binds to cysteine residues on the H+/K+ ATPase, leading to irreversible inhibition of the pump. nih.gov
The rate of inhibition of the H+/K+ ATPase varies among different PPIs. While specific kinetic data for this compound is not provided, studies on analogous compounds offer insights. For instance, the inhibitory activity of Pantoprazole on cytochrome P450 enzymes has been quantified with K_i values, though its inhibition of the H+/K+ ATPase is often described in comparison to other PPIs, being generally slower than rabeprazole, omeprazole, and lansoprazole. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibition Data | Reference |
| Pantoprazole (analogue) | Cytochrome P450 (EC) | K_i: 138 µmol/L | nih.gov |
| Pantoprazole (analogue) | Cytochrome P450 (EM) | K_i: 104 µmol/L | nih.gov |
| Pantoprazole (analogue) | Cytochrome P450 (Lona) | K_i: 128 µmol/L | nih.gov |
Molecular Interactions with Nucleic Acids
Benzimidazole derivatives are known to interact with nucleic acids, particularly DNA. These interactions are typically non-covalent, involving binding to the minor groove of the DNA double helix, with a preference for AT-rich sequences. nih.gov This binding can interfere with DNA replication and transcription processes.
Several studies have investigated the DNA and RNA binding properties of various benzimidazole derivatives. For example, novel symmetric bis-benzimidazoles have been synthesized and shown to bind to DNA, with circular dichroism studies indicating a minor groove binding mode. researchgate.net Another study on novel 1H-benzo[d]imidazole derivatives identified them as potential anticancer agents targeting human topoisomerase I, with their mechanism involving DNA interaction. nih.govacs.org These compounds demonstrated the ability to thermally stabilize AT sequence-specific DNA. nih.gov
While these findings establish the propensity of the benzimidazole scaffold to interact with nucleic acids, specific studies detailing the binding kinetics and affinity of this compound with DNA or RNA were not found in the reviewed literature. The electronic properties conferred by the difluoromethoxy group could potentially influence the strength and specificity of such interactions.
G-Quadruplex DNA Stabilization and Selective Binding
Research has demonstrated that this compound is a potent stabilizer of G-quadruplex DNA. A key study by Rodriguez, Muller, and colleagues in 2008 highlighted this compound, referred to as "compound 1," for its "unprecedented G-quadruplex stabilization." This stabilization is a critical property, as G-quadruplexes are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of these structures by small molecules can interfere with these processes, making them attractive targets for therapeutic intervention.
The selectivity of this compound for G-quadruplex DNA over the more common double-stranded DNA is a noteworthy feature. This high degree of selectivity is crucial for minimizing off-target effects in potential therapeutic applications. The preferential binding to G-quadruplexes suggests a specific mode of interaction that distinguishes the four-stranded structure from the canonical B-DNA duplex.
| Property | Observation | Reference |
| G-Quadruplex Stabilization | Unprecedented stabilization of human telomeric G-quadruplex. | nih.gov |
| Selectivity | Very good selectivity for G-quadruplex DNA relative to double-stranded DNA. | nih.gov |
Double-Stranded DNA Interaction Studies
In contrast to its profound effect on G-quadruplexes, studies have shown that this compound has a negligible impact on the stability of double-stranded DNA. The same pivotal study that lauded its G-quadruplex stabilizing effects reported that the ligand-induced stabilization of double-stranded DNA was minimal. This further underscores the compound's high selectivity for the G-quadruplex structure.
| Interaction Parameter | Result |
| Ligand-induced stabilization of double-stranded DNA | Negligible |
DNA Groove Binding Mechanisms
While the potent G-quadruplex stabilizing activity of this compound is well-established, the precise molecular details of its binding mechanism, particularly concerning DNA grooves, are not yet fully elucidated for this specific compound in the available literature. However, based on the known interactions of other benzimidazole derivatives with DNA, some inferences can be drawn.
Benzimidazole-containing compounds are known to interact with the minor groove of DNA. These interactions are typically driven by a combination of forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the DNA. The curvature and electronic environment of the minor groove in AT-rich regions of duplex DNA often provide a favorable binding site for such planar, aromatic molecules.
In the context of G-quadruplexes, the binding is likely to be more complex. G-quadruplexes possess distinct structural features, including G-tetrads (planar arrangements of four guanine (B1146940) bases), loops, and grooves of varying dimensions. It is plausible that this compound interacts with the G-quadruplex structure through a combination of end-stacking on the terminal G-tetrads and binding to the grooves. The planar benzimidazole core could facilitate π-π stacking interactions with the G-tetrads, which is a common binding mode for many G-quadruplex ligands. Additionally, the difluoromethoxy group and the imidazole protons may form specific hydrogen bonds within the grooves of the G-quadruplex, contributing to the binding affinity and selectivity.
Molecular docking studies on similar benzimidazole-triazole hybrids suggest that these types of molecules can act as G-quadruplex DNA groove binding agents. nih.gov However, without specific spectroscopic or crystallographic data for this compound, the exact nature of its groove interactions remains a subject for further investigation.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as "7-(Difluoromethoxy)-1H-benzo[d]imidazole", to a macromolecular target.
Prediction of Binding Poses and Affinities with Biological Targets
Molecular docking simulations are instrumental in predicting how "this compound" might interact with various biological targets. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. Lower docking scores typically suggest a more favorable binding.
While specific docking studies for "this compound" are not extensively documented, studies on analogous benzimidazole (B57391) derivatives have shown significant binding affinities with various protein targets. For instance, certain benzimidazole derivatives have demonstrated binding affinities in the range of -7.1 to -7.9 kcal/mol with dihydropteroate (B1496061) synthase, a key bacterial enzyme researchgate.net. Another study on benzimidazole-1,3,4-oxadiazole derivatives reported binding affinities with Topoisomerase I around -5.51 kcal/mol nih.gov. These findings suggest that the benzimidazole scaffold, a core component of "this compound", is capable of forming stable complexes with biological macromolecules. The difluoromethoxy group at the 7-position is expected to influence the binding affinity through its electronic and steric properties.
Table 1: Predicted Binding Affinities of Structurally Related Benzimidazole Derivatives with Various Biological Targets
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Sulfonamide-Benzimidazole | Dihydropteroate Synthase | -7.1 to -7.9 researchgate.net |
| Benzimidazole-1,3,4-oxadiazole | Topoisomerase I | ~ -5.51 nih.gov |
| Quinoxaline-Benzimidazole Hybrid | α/β-tubulin | -45.139 (binding energy) nih.gov |
| Benzimidazole linked to Pyrazole | Epidermal Growth Factor Receptor (EGFR) | Not specified in kcal/mol, but showed good binding nih.gov |
This table is illustrative and based on data for structurally related compounds.
Analysis of Ligand-Receptor Interactions (e.g., WDR5, GABAA Receptor, DprE1)
The analysis of ligand-receptor interactions provides a detailed picture of the binding mode at the atomic level, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
WDR5: There is currently no publicly available research detailing the molecular docking of "this compound" with the WD repeat-containing protein 5 (WDR5).
GABAA Receptor: The GABAA receptor is a well-established target for anxiolytic and sedative drugs. Benzimidazole derivatives have been investigated as modulators of this receptor nih.gov. Docking studies of other benzimidazole compounds with GABAA receptor subtypes have revealed preferential binding to the α2 and α3 subunits, which are associated with anxiolytic effects nih.gov. Optimal binding energies for some derivatives with the α2β2γ2 isoform have been reported to be around -8 kcal/mol nih.gov. It is plausible that "this compound" could also interact with the benzodiazepine (B76468) binding site on the GABAA receptor, with the difluoromethoxy group potentially forming specific interactions with amino acid residues in the binding pocket.
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Benzimidazole derivatives have been identified as potential inhibitors of DprE1 nih.gov. Docking studies of these compounds have shown that the benzimidazole core can engage in CH−π interactions with key residues like Trp230 and Tyr314 in the active site nih.gov. The amide group of some derivatives forms hydrogen bonds with Ser228 and the FAD cofactor nih.gov. The difluoromethoxy substituent of "this compound" could potentially interact with residues such as Asn385 nih.gov.
Table 2: Potential Key Ligand-Receptor Interactions for Benzimidazole Scaffolds with Biological Targets
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| GABAA Receptor (α2β2γ2) | Residues in the benzodiazepine binding site | Hydrogen bonds, Hydrophobic interactions |
| DprE1 | Trp230, Tyr314 | CH−π interactions |
| Ser228, FAD cofactor | Hydrogen bonds | |
| Asn385 | Potential interaction with fluorine atoms |
This table is illustrative and based on data for structurally related compounds.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules with a high degree of accuracy.
Geometry Optimization and Electronic Structure Analysis (e.g., M062X/6-31+G(d))
Geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound", this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) with functionals such as M06-2X and basis sets like 6-31+G(d) are commonly used for these calculations researchgate.netgoogle.com. Such analyses can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity, while the MEP map reveals the regions of positive and negative electrostatic potential, which are important for predicting non-covalent interactions.
Conformational Analysis and Energy Landscapes
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For "this compound", this would primarily involve the rotation of the difluoromethoxy group. By calculating the energy of each conformation, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the system, complementing the static picture obtained from molecular docking and quantum chemical calculations.
In Silico ADME Prediction and Pharmacokinetic Modeling
In silico (computer-based) methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netnih.gov These predictions help to identify potential pharmacokinetic issues before significant resources are invested in synthesis and experimental testing.
Hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes found in liver microsomes, is a major route of drug clearance. evotec.comnih.gov Computational models can predict the metabolic stability of this compound. These models typically use quantitative structure-activity relationship (QSAR) approaches or docking studies with CYP enzyme structures to identify potential sites of metabolism on the molecule. For this compound, the benzimidazole ring and the difluoromethoxy group would be analyzed for susceptibility to oxidative metabolism. Predicting a compound's metabolic fate is essential for estimating its half-life and potential for drug-drug interactions. nih.govbioduro.com
Table 1: Predicted Metabolic Properties of Benzimidazole Scaffolds
| Property | Predicted Outcome | Rationale |
|---|---|---|
| Primary Metabolic Enzymes | CYP3A4, CYP2D6 | Common metabolizers for aromatic nitrogen heterocycles. |
| Potential Metabolic Sites | Aromatic ring, N-H of imidazole (B134444) | Susceptible to hydroxylation and other oxidative reactions. |
| Metabolic Rate Prediction | Moderate to High | Benzimidazole core is a known substrate for various metabolic enzymes. |
Note: This table represents generalized predictions for the benzimidazole scaffold. Specific data for this compound is not available.
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to reach its target. Computational models can predict the plasma protein binding (PPB) percentage based on the physicochemical properties of the molecule, such as its lipophilicity (logP) and topological polar surface area (TPSA). For this compound, these parameters would be calculated to estimate its affinity for plasma proteins. High PPB can limit the free concentration of the drug available for therapeutic action.
Drug Design and Optimization through Computational Approaches
Computational methods are integral to modern drug design, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. uniba.sk
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate drug discovery. researchgate.net These strategies are broadly classified as either structure-based or ligand-based.
If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) is employed. nih.gov This involves docking potential ligands, such as derivatives of this compound, into the target's binding site to predict their binding affinity and orientation. This information allows for the design of new derivatives with improved interactions, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic contacts. mdpi.combohrium.com
In the absence of a target structure, ligand-based drug design (LBDD) strategies are used. These methods rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen virtual libraries for new compounds or to guide the modification of the this compound scaffold to better match the model.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Ligand-Based and Structure-Based Design Principles
The design of novel derivatives of this compound can be approached through both ligand-based and structure-based design principles.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of known active compounds, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model would likely include hydrogen bond donors and acceptors from the imidazole ring, aromatic features of the benzene (B151609) ring, and the unique electronic contribution of the difluoromethoxy group.
Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.gov This allows for the rational design of ligands that can fit precisely into the target's binding site. For instance, in the design of novel benzimidazole-based inhibitors, docking simulations can predict the binding orientation and affinity of this compound and its analogs within the active site of a target enzyme. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding, guiding the design of more potent and selective inhibitors. nih.govmdpi.com For example, the benzimidazole core can be positioned to form key interactions with the hinge region of a kinase, a common target for this class of compounds. mdpi.com
The following table illustrates the kind of data that would be generated in a structure-based design study for hypothetical derivatives of this compound targeting a protein kinase.
| Compound ID | Modification on Benzimidazole Core | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| BZ-1 | This compound | -8.5 | LYS721, THR830 |
| BZ-2 | Addition of a 2-aminopyridine | -9.2 | LYS721, THR830, ASP810 |
| BZ-3 | Substitution of difluoromethoxy with methoxy (B1213986) | -7.9 | LYS721, THR830 |
| BZ-4 | Addition of a 5-chlorophenyl group | -9.5 | LYS721, THR830, PHE812 |
This table is for illustrative purposes and does not represent actual experimental data.
Multi-Parameter Optimization (MPO) in Lead Optimization
The journey of a drug candidate from a hit to a marketable drug involves the simultaneous optimization of multiple properties, a process known as Multi-Parameter Optimization (MPO). drugdiscoverynews.comoptibrium.com For a lead compound like this compound, MPO aims to achieve a balance between potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. youtube.com
Computational models play a crucial role in MPO by predicting these properties for virtual compounds before their synthesis, thereby saving time and resources. bohrium.com For instance, the difluoromethoxy group in this compound is often introduced to improve metabolic stability and modulate lipophilicity. MPO would involve creating a library of virtual analogs of this compound with modifications at various positions of the benzimidazole scaffold and then computationally evaluating them against a panel of desired properties.
A typical MPO workflow for optimizing a this compound-based lead might include the following parameters, often visualized using a scoring system to identify the most promising candidates.
| Compound ID | Target Potency (IC50, nM) | Metabolic Stability (t1/2, min) | Solubility (µg/mL) | hERG Inhibition (IC50, µM) | MPO Score (0-1) |
| BZ-1 | 50 | 30 | 100 | >30 | 0.6 |
| BZ-5 | 25 | 45 | 120 | >30 | 0.8 |
| BZ-6 | 10 | 15 | 80 | 15 | 0.4 |
| BZ-7 | 30 | 60 | 150 | >30 | 0.9 |
This table is for illustrative purposes and does not represent actual experimental data.
Bioisosteric Replacement Studies for Property Modulation
Bioisosteric replacement is a key strategy in medicinal chemistry used to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.comdrugdesign.org This approach can be used to improve potency, enhance selectivity, reduce toxicity, and optimize pharmacokinetic properties.
The following table provides examples of potential bioisosteric replacements for the difluoromethoxy group and their predicted impact on key molecular properties.
| Original Group | Bioisosteric Replacement | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Metabolic Stability |
| -OCHF2 | -OCF3 | Increase | Increase |
| -OCHF2 | -OCH3 | Decrease | Decrease |
| -OCHF2 | -SCF3 | Significant Increase | Increase |
| -OCHF2 | Cyclopropylmethoxy | Increase | Variable |
This table is for illustrative purposes and does not represent actual experimental data.
Scaffold Hopping and Molecular Hybridization Approaches
Scaffold hopping is a computational technique used to identify novel core structures (scaffolds) that can maintain the desired biological activity of a known ligand while offering new intellectual property, improved properties, or a different synthetic route. nih.govyoutube.com Starting from the this compound scaffold, scaffold hopping algorithms could be used to search for other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. researchgate.net This could lead to the discovery of entirely new classes of compounds with the same biological target.
Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced or dual activity. nih.govnih.gov For instance, the this compound moiety could be hybridized with other known pharmacophores to target multiple pathways involved in a disease. A common strategy involves linking the benzimidazole core to another heterocyclic ring system, such as a triazole or pyrazole, to create novel chemical entities with unique biological profiles. acs.orgresearchgate.net Computational docking and molecular dynamics simulations are valuable tools to guide the design of such hybrid molecules by predicting how they will interact with their intended targets. acs.org
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Difluoromethoxy-Benzimidazoles
The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.gov Modern research, however, is shifting towards more efficient and environmentally benign methods. A primary avenue for future exploration is the use of nanomaterial-based catalysts, which offer advantages such as high yields, mild reaction conditions, and catalyst recyclability. nih.govtandfonline.com
Recent advancements have demonstrated the efficacy of various nanocatalysts in synthesizing the core benzimidazole structure. These include:
Metal Oxide Nanoparticles: Systems like the H2O2/TiO2 P25 nanoparticle system have been used for the assembly of 2-substituted benzimidazoles under solvent-free conditions. nih.gov ZnO nanoparticles have also been employed to catalyze the cyclocondensation between o-phenylenediamine (B120857) and aromatic aldehydes with high yields. mdpi.com
Magnetic Nanoparticles: Catalysts such as Fe3O4@SiO2/collagen and cobalt ferrite (B1171679) (CoFe2O4) magnetic nanoparticles enable easy separation and reuse, aligning with green chemistry principles. nih.govtandfonline.com
Composite Nanomaterials: Al2O3/CuI/PANI nanocomposites have proven effective, with the catalyst being recoverable and reusable for multiple cycles without significant loss of activity. nih.gov
Table 1: Comparison of Catalytic Methods in Benzimidazole Synthesis
| Catalyst Type | Example Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Metal Oxide NPs | H2O2/TiO2 P25 | Excellent yields, solvent-free conditions | nih.gov |
| Magnetic NPs | CoFe2O4 | High yields, solvent-free, catalyst recyclability | tandfonline.com |
| Composite Nanomaterials | Al2O3/CuI/PANI | Excellent yields, mild conditions, catalyst reusability | nih.gov |
| Acid Catalysts | p-Toluenesulfonic acid | Short reaction time, high efficiency, solvent-free | nih.gov |
Advanced SAR Studies and Targeted Analog Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives by identifying how specific structural modifications influence biological activity. nih.govrroij.com For difluoromethoxy-benzimidazoles, SAR investigations would systematically explore how the position and nature of substituents on the benzimidazole core affect interactions with biological targets. rroij.comnih.gov
Key areas for future SAR studies include:
Positional Isomerism: Evaluating the impact of the difluoromethoxy group at different positions on the benzene (B151609) ring to modulate activity and selectivity.
Substitution at C2 Position: The 2-position of the benzimidazole ring is a common site for modification. Introducing various aryl or alkyl groups can significantly enhance interactions with viral enzymes or other protein targets. rroij.comnih.gov
Substitution at N1 Position: Modifications at the N1-position of the benzimidazole scaffold are known to greatly influence anti-inflammatory and other biological activities. nih.govnih.gov
These SAR insights are foundational for the rational design of new, targeted analogs. nih.gov For instance, SAR studies on a series of CFTR correctors guided the discovery of the clinical candidate ABBV/GLPG-2222, which features a 7-(difluoromethoxy) group on a chromane (B1220400) core, demonstrating the importance of this moiety in drug design. nih.gov By understanding the specific structural requirements for activity, researchers can design novel 7-(difluoromethoxy)-1H-benzo[d]imidazole derivatives with enhanced potency and selectivity for specific biological targets. rroij.com
Uncovering New Molecular Targets and Mechanisms of Action
Benzimidazole derivatives are known to exert their biological effects through a multitude of mechanisms, including the inhibition of enzymes like topoisomerases and protein kinases, as well as by interacting with microtubules. nih.govbiotech-asia.org The unique electronic properties conferred by the difluoromethoxy group may enable analogs of this compound to interact with novel molecular targets.
Future research should aim to:
Identify Novel Enzyme Targets: Benzimidazoles are known to inhibit various enzymes. bohrium.com Screening difluoromethoxy-substituted analogs against panels of kinases, polymerases, and other enzymes could reveal new targets. For example, certain derivatives act as urease inhibitors. nih.gov
Investigate DNA Interactions: Bisbenzimidazoles are known to bind to the minor groove of DNA, particularly at AT-rich sequences, and can inhibit enzymes like human topoisomerase I. nih.gov The difluoromethoxy group could influence the strength and specificity of these DNA interactions.
Explore Receptor Modulation: Benzimidazole derivatives have been shown to act as antagonists for receptors such as the cannabinoid and bradykinin (B550075) receptors, which are involved in inflammation and pain signaling. nih.govnih.gov
Uncovering these new targets and mechanisms is essential for expanding the therapeutic applications of this class of compounds beyond their current uses in anticancer, antiviral, and anti-inflammatory research. isca.menih.gov
Development of Advanced In Vitro Biological Assays for Specific Applications
To effectively screen and characterize novel this compound derivatives, the development and application of advanced and specific in vitro biological assays are necessary. While general cytotoxicity assays against cancer cell lines like MCF-7 and MDA-MB-231 are common, more targeted assays are needed to probe specific mechanisms of action. nih.govnih.gov
Future directions in assay development could include:
Target-Based Enzymatic Assays: Developing specific assays to measure the inhibition of newly identified enzyme targets, such as specific kinases or polymerases. acs.org
Cell-Based Mechanistic Assays: Utilizing flow cytometry to analyze cell cycle arrest (e.g., G2/M phase arrest) induced by the compounds in cancer cells. nih.gov
Biophysical Assays: Employing techniques like UV absorption, fluorescence spectroscopy, and circular dichroism to quantify the binding affinity and mode of interaction between the compounds and DNA. nih.gov
Specialized Assays: For specific therapeutic areas, such as α-glucosidase inhibition assays for antidiabetic activity or assays to measure the inhibition of tubulin polymerization for anticancer effects. nih.govossila.com
The compound 5-difluoromethoxy-2-mercaptobenzimidazole serves as a key intermediate in the synthesis of Pantoprazole, a proton pump inhibitor, highlighting the relevance of assays that measure H+/K+-ATPase proton pump inhibition for certain applications. ossila.comsheetalchemicals.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. bohrium.comnih.gov These computational tools can be applied at various stages, from identifying new leads to predicting their biological activity and synthetic feasibility. nih.govpremierscience.com
For the development of this compound analogs, AI and ML can be leveraged to:
Predict Biological Activity: ML models, such as deep learning convolutional neural networks, can be trained on large datasets of existing benzimidazole compounds to predict the activity of new, virtual analogs against specific targets. acm.orgfrontiersin.org
Optimize Molecular Properties: AI algorithms can generate novel molecular structures (de novo design) that are optimized for multiple parameters simultaneously, such as potency, selectivity, and pharmacokinetic properties. nih.govacm.org
Accelerate High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify promising candidates for further experimental testing, significantly reducing the time and cost of the initial discovery phase. nih.govpremierscience.com
By combining computational predictions with experimental validation, researchers can more efficiently navigate the chemical space and accelerate the development of potent and selective drug candidates based on the this compound scaffold. bohrium.com
Potential for Polypharmacology and Multi-Target Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govmdpi.com This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets. acs.orgmdpi.com The benzimidazole scaffold is well-suited for the design of MTDLs due to its versatile structure and broad bioactivity. nih.govresearchgate.net
Future research on this compound could focus on:
Designing Hybrid Molecules: Creating hybrid compounds that combine the difluoromethoxy-benzimidazole core with other pharmacologically active moieties to target different pathways. For example, rivastigmine-benzimidazole hybrids have been developed as MTDLs for Alzheimer's disease, targeting cholinesterases and amyloid-β aggregation. mdpi.com
Targeting Multiple Cancer Pathways: Benzimidazole derivatives have been shown to inhibit various cancer-related targets. nih.gov Designing a single compound that, for instance, inhibits both a specific protein kinase and tubulin polymerization could lead to synergistic anticancer effects. biotech-asia.org
Addressing Neurodegenerative Diseases: The ability of benzimidazoles to act as cholinesterase inhibitors, antioxidants, and metal chelators makes them promising candidates for developing MTDLs for diseases like Alzheimer's and Parkinson's. mdpi.com
The development of MTDLs represents a shift from the "one-target, one-drug" paradigm to a more holistic approach that may prove more effective for complex diseases. mdpi.com
Application in Material Science and Nanomaterial Synthesis
Beyond their pharmacological applications, benzimidazole derivatives possess unique electronic and thermal properties that make them valuable in materials science. nbinno.com Their inherent stability and electron-transporting capabilities are particularly useful in the development of advanced materials. nbinno.com
Emerging research avenues include:
Organic Light-Emitting Diodes (OLEDs): The benzimidazole core is frequently incorporated into organic semiconductors and light-emitting compounds. nbinno.com Derivatives can serve as crucial intermediates in the synthesis of complex conjugated systems essential for next-generation display technologies. nbinno.com
Energetic Materials: Theoretical studies have investigated the influence of various substituents on the stability and explosive properties of benzimidazole compounds. nih.govbohrium.com The difluoromethoxy group could be explored to modulate these properties for the design of new, effective, and non-sensitive energetic materials. nih.govresearchgate.net
Nanomaterial Synthesis: Benzimidazoles can be used in the synthesis of nanomaterials. For instance, they have been used to create covalent organic frameworks (COFs) for supporting nickel nitride nanoparticles, which exhibit high electrocatalytic activity. biointerfaceresearch.com They are also used as catalysts in the synthesis of other benzimidazole derivatives. ijarsct.co.in
The versatile chemistry of the benzimidazole scaffold provides a rich platform for creating novel materials with tailored electronic, optical, and energetic properties. nbinno.comnih.gov
Role as Synthetic Intermediate for Functional Materials
The benzimidazole scaffold is a versatile building block in the synthesis of functional organic materials. nih.gov The unique electronic properties and structural rigidity of the benzimidazole ring system make it an attractive component for materials with tailored optical and electronic characteristics. The introduction of a difluoromethoxy group at the 7-position of the benzimidazole core, as in this compound, can further modulate these properties.
The fluorine atoms in the difluoromethoxy group are highly electronegative and can influence the electron density distribution within the molecule. This can impact the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future research is anticipated to explore the use of this compound as a key intermediate in the synthesis of more complex functional molecules. By attaching various functional groups to the benzimidazole core, researchers can fine-tune the material's properties for specific applications. For example, attaching electron-donating or electron-accepting moieties could lead to the development of novel dyes for dye-sensitized solar cells or advanced charge-transport materials for transistors.
Incorporation into Polymer Formulations for Property Enhancement
The incorporation of specialized small molecules into polymer matrices is a well-established strategy for enhancing the properties of the resulting composite material. This compound holds promise in this area due to its unique combination of a rigid heterocyclic core and a flexible, electron-withdrawing difluoromethoxy group.
The benzimidazole unit can enhance the thermal stability and mechanical strength of polymers due to its high aromatic content and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking. The difluoromethoxy group can impart desirable properties such as increased solubility in organic solvents, improved processability, and enhanced resistance to oxidative degradation.
Emerging research avenues may focus on the synthesis of new monomers derived from this compound that can be subsequently polymerized to create novel high-performance polymers. Alternatively, the compound could be used as an additive in existing polymer formulations to improve specific characteristics. For instance, its incorporation into engineering plastics could lead to materials with superior thermal and chemical resistance, suitable for demanding applications in the aerospace and automotive industries.
Precursor for Functional Nanoparticles and Nanomaterials
The field of nanotechnology offers exciting opportunities for the application of functional organic molecules like this compound. The synthesis of functional nanoparticles and nanomaterials often relies on the self-assembly of molecular precursors or their use in controlled chemical reactions.
The benzimidazole moiety, with its ability to coordinate with metal ions, makes this compound a potential candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are characterized by their high porosity and large surface areas, making them suitable for applications in gas storage, catalysis, and chemical sensing. The fluorine atoms in the difluoromethoxy group could also play a role in directing the self-assembly process and influencing the final structure and properties of the resulting nanomaterials.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR identify substituent positions. For example, the difluoromethoxy group shows distinct F coupling (e.g., δ 6.48 ppm, Hz) .
- HRMS : Validates molecular weight (e.g., m/z 421.1712 [M+H] for a styryl derivative) .
- TLC : Hexane/ethyl acetate (60:40) systems monitor reaction progress (Rf ~0.77) .
Advanced Analysis : - 2D NMR (COSY, HSQC) : Resolves tautomeric mixtures (e.g., 6- vs. 5-substituted isomers) .
What challenges arise in distinguishing regioisomers during benzimidazole synthesis, and how are they addressed?
Advanced Structural Elucidation
Regioisomeric ambiguity occurs due to tautomerism or similar substituent positions. Strategies include:
- X-ray Crystallography : Definitive structural assignment (e.g., differentiating 5- and 6-substituted isomers) .
- NOESY NMR : Probes spatial proximity of substituents (e.g., coupling between imidazole protons and aryl groups) .
- DFT Calculations : Predicts stable tautomeric forms and compares theoretical vs. experimental NMR shifts .
What methodologies are employed to evaluate the antimicrobial activity of this compound derivatives?
Q. Biological Evaluation
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and S. typhi using broth microdilution. Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced activity (MIC: 2–8 µg/mL) .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) improve membrane permeability .
How do computational methods like DFT enhance the understanding of benzimidazole derivatives' electronic properties?
Q. Advanced Computational Analysis
- *DFT (B3LYP/6-31G)**: Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps). For example, Schiff base derivatives exhibit narrow band gaps (~3.2 eV), suggesting potential in optoelectronics .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for docking studies .
What strategies mitigate synthetic challenges in preparing styryl-substituted benzimidazoles?
Advanced Synthesis
Styryl groups are introduced via Wittig reactions:
- Reagent Choice : (4-(Difluoromethoxy)benzyl)triphenylphosphonium yields Z/E isomers, separable via column chromatography .
- Catalysis : Nano-SiO₂ improves yields (up to 88%) by stabilizing intermediates .
How is in silico molecular docking applied to design this compound derivatives as kinase inhibitors?
Q. Pharmacological Design
- Target Selection : EGFR or PI3Kα kinases are prioritized due to oncogenic roles.
- Docking Software (AutoDock Vina) : Predicts binding poses and affinity. For example, 2-phenyl derivatives show hydrogen bonding with EGFR’s Met793 residue (ΔG = -9.2 kcal/mol) .
- ADMET Prediction : SwissADME assesses bioavailability (e.g., LogP <5 ensures blood-brain barrier penetration) .
What are the key considerations for optimizing reaction scalability in benzimidazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
